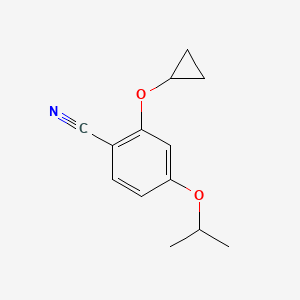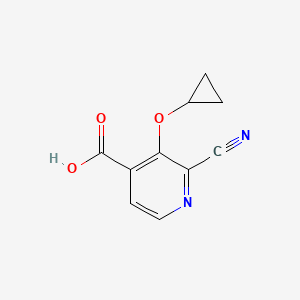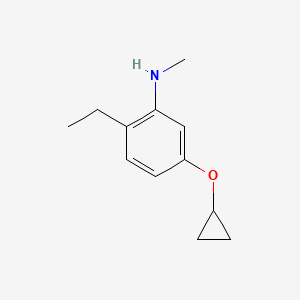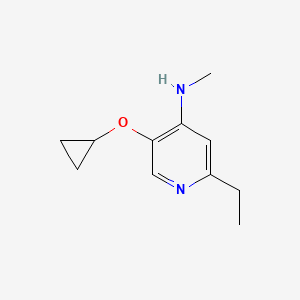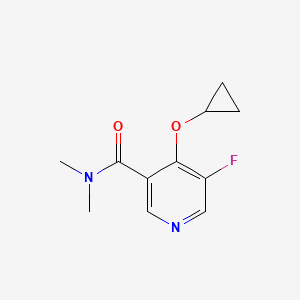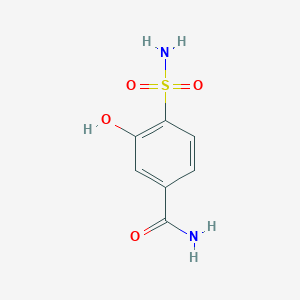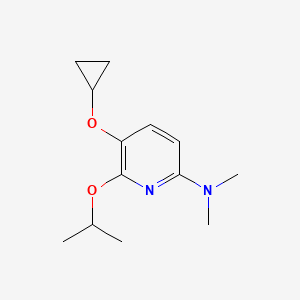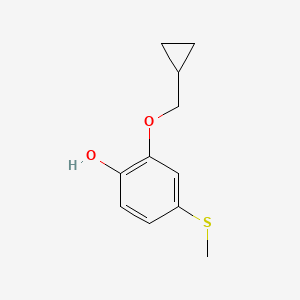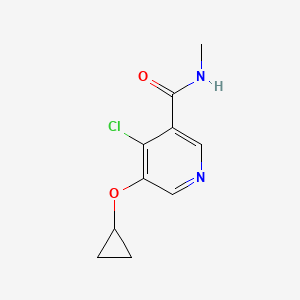
(4-Cyclopropoxy-3-iodophenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Cyclopropoxy-3-iodophenyl)(methyl)sulfane is an organic compound with the molecular formula C10H11IOS It is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methylsulfane group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropoxy-3-iodophenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-cyclopropoxy-3-iodophenol.
Formation of the Sulfane Group: The phenol group is then converted to a sulfane group through a series of reactions involving methylation and thiolation.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization, distillation, and chromatography.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Cyclopropoxy-3-iodophenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the iodine atom to a less reactive group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products
The major products formed from these reactions include:
Sulfoxides and Sulfones: Formed through oxidation.
Deiodinated Compounds: Resulting from reduction.
Substituted Phenyl Derivatives: Produced through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
(4-Cyclopropoxy-3-iodophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Cyclopropoxy-3-iodophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodothioanisole: Similar in structure but lacks the cyclopropoxy group.
4-Iodophenyl Methyl Sulfide: Similar but without the cyclopropoxy group.
4-Iodophenyl Ethyl Sulfide: Similar but with an ethyl group instead of a methyl group.
Uniqueness
(4-Cyclopropoxy-3-iodophenyl)(methyl)sulfane is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H11IOS |
|---|---|
Molekulargewicht |
306.17 g/mol |
IUPAC-Name |
1-cyclopropyloxy-2-iodo-4-methylsulfanylbenzene |
InChI |
InChI=1S/C10H11IOS/c1-13-8-4-5-10(9(11)6-8)12-7-2-3-7/h4-7H,2-3H2,1H3 |
InChI-Schlüssel |
FYKHQRQAZXZITF-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=C(C=C1)OC2CC2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


